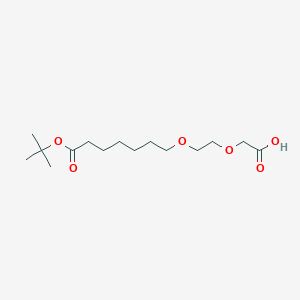
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid is a complex organic compound with a molecular formula of C15H28O6. This compound is characterized by the presence of a tert-butoxy group, an oxoheptyl chain, and an ethoxyacetic acid moiety. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid typically involves multiple steps:
Formation of tert-Butoxycarbonyl (Boc) Group: The initial step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Oxidation: The next step involves the oxidation of the heptyl chain to introduce the oxo group. This can be done using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Ether Formation: The ethoxy group is introduced through an etherification reaction. This involves reacting the intermediate compound with ethylene glycol in the presence of an acid catalyst such as sulfuric acid.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced by reacting the intermediate with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoheptyl chain, to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Sulfuric acid (H2SO4), triethylamine (TEA)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Applications De Recherche Scientifique
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for drug delivery systems and as a linker in bioconjugation.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the compound. The oxoheptyl chain can undergo oxidation-reduction reactions, while the ethoxyacetic acid moiety can participate in esterification and amidation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(tert-Butoxy)-2-oxoethoxy)acetic acid: Similar structure but with a shorter oxo chain.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an amino group instead of the tert-butoxy group.
2-Butoxyethanol: A simpler compound with a butoxy group and an ethanol moiety.
Uniqueness
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid is unique due to its combination of a long oxoheptyl chain, a tert-butoxy group, and an ethoxyacetic acid moiety. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C15H28O6 |
|---|---|
Poids moléculaire |
304.38 g/mol |
Nom IUPAC |
2-[2-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C15H28O6/c1-15(2,3)21-14(18)8-6-4-5-7-9-19-10-11-20-12-13(16)17/h4-12H2,1-3H3,(H,16,17) |
Clé InChI |
KESVJQOAEWTJDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















